molecular formula C16H23ClN2O2 B290672 N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide

N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide

Cat. No. B290672
M. Wt: 310.82 g/mol
InChI Key: FXDADGVBARTEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide, also known as CPP or N-(2-chloro-4-pentanoylphenyl)-L-tryptophanamide, is a synthetic compound that has been widely used in scientific research. CPP is a small molecule that has the ability to cross the blood-brain barrier and has been shown to have potential therapeutic effects in various neurological disorders.

Mechanism of Action

N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation, and inhibit the JNK pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide has been shown to have a number of biochemical and physiological effects in the brain. N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide has been shown to reduce oxidative stress and inflammation, promote neuronal survival and regeneration, and enhance synaptic plasticity and cognitive function.

Advantages and Limitations for Lab Experiments

N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide has several advantages for use in lab experiments. It is a small molecule that can easily cross the blood-brain barrier, making it a useful tool for studying neurological disorders. However, N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide. One area of interest is the development of novel N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide analogs with improved pharmacological properties. Another area of interest is the use of N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide in combination with other neuroprotective agents to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide and its potential therapeutic applications in neurological disorders.

Synthesis Methods

The synthesis of N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide involves the reaction of 2-chloro-4-aminobenzophenone with pentanoyl chloride to form N-pentanoyl-2-chloro-4-aminobenzophenone. This compound is then reacted with L-tryptophan methyl ester to form the final product, N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide.

Scientific Research Applications

N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and promoting neuronal survival and regeneration.

properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

N-[3-chloro-4-(pentanoylamino)phenyl]pentanamide

InChI

InChI=1S/C16H23ClN2O2/c1-3-5-7-15(20)18-12-9-10-14(13(17)11-12)19-16(21)8-6-4-2/h9-11H,3-8H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

FXDADGVBARTEEF-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)NC(=O)CCCC)Cl

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)NC(=O)CCCC)Cl

Origin of Product

United States

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